

crystal structure of α-AlH₃ polymorph

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Compound of Interest		
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An In-depth Technical Guide to the Crystal Structure of the α-AlH₃ Polymorph

Introduction

Aluminum hydride (AlH₃), also known as alane, is a chemical compound with significant potential as a hydrogen storage material due to its high hydrogen content (10.1 wt%) and volumetric hydrogen capacity (148 g H₂/L).[1] Alane exists in at least seven different polymorphic forms (α , α ', β , γ , δ , ϵ , and ζ), with the α -polymorph being the most thermodynamically stable.[1][2] Understanding the precise crystal structure of α -AlH₃ is fundamental for comprehending its stability, decomposition kinetics, and potential for practical applications in fields ranging from energy storage to propellants. This guide provides a detailed overview of the crystallographic structure of α -AlH₃, the experimental methods used for its characterization, and a summary of its key structural parameters.

Crystal Structure of α-AlH₃

The crystal structure of α -AlH₃ was first determined in 1969 by Turley and Rinn. It is characterized by a three-dimensional network of aluminum and hydrogen atoms. The fundamental building block of the structure is the AlH₆ octahedron, where each aluminum atom is coordinated to six hydrogen atoms.[3] These octahedra are linked together by sharing corners, with each hydrogen atom acting as a bridge between two aluminum atoms (Al-H-Al bridges).[4][5][6] This arrangement creates a rigid and stable framework.

Crystallographic Data



The crystallographic data for α -AlH $_3$ has been determined through various experimental techniques, primarily X-ray and neutron diffraction. The key quantitative parameters are summarized in the table below.

Parameter	Value	Reference(s)
Crystal System	Trigonal	[3][6]
Space Group	R-3c (No. 167)	[3][6]
Lattice Parameters		
a	4.449 Å	[5][6]
С	11.804 Å	[4][5][6]
Unit Cell Volume	33.5 ų (per AlH₃ unit)	[4][5]
Density	1.477 g/cm ³	[1]
Bond Distances		
Al-H	1.715 Å	[4][5][6]
Al-Al	3.236 Å	[4][5][6]
Н-Н	2.418 Å	[4][5]
Coordination Geometry		
Al	Octahedral (AIH ₆)	[4][3]
н	Bent (bridging two Al atoms)	[3][5]

Experimental Protocols

The determination of the crystal structure of α -AlH₃ relies on several key experimental techniques for synthesis and characterization.

Synthesis of α-AlH₃

The most widely used method for synthesizing α -AlH₃ is the organometallic reaction between lithium **aluminum hydride** (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solvent.[1][2]



Detailed Methodology:

- Reaction: A solution of LiAlH₄ in diethyl ether is reacted with AlCl₃. This reaction precipitates lithium chloride (LiCl) and forms a soluble AlH₃-etherate complex.
- Precipitation: A second solvent, typically toluene, is added to the mixture.[2] The change in solvent polarity causes the AlH₃ to precipitate from the solution.
- Crystallization and Desolvation: The mixture is heated (e.g., >90 °C) to facilitate the crystallization of the α-polymorph and remove the coordinated ether molecules.[4]
- Purification: The resulting α-AlH₃ powder is carefully washed, often with an acidic solution or tetrahydrofuran, to remove any remaining impurities or LiCl.[2] The entire process must be conducted under an inert atmosphere (e.g., argon) to prevent reactions with moisture and air.[2]

X-Ray Diffraction (XRD)

X-ray diffraction is a primary tool for identifying the crystal phase of the synthesized alane and determining its lattice parameters.

Detailed Methodology:

- Sample Preparation: A fine powder of the synthesized α-AlH₃ is prepared and mounted on a sample holder. To prevent degradation, the sample may be coated or handled in an inert environment.
- Data Collection: The sample is irradiated with a monochromatic beam of X-rays. A detector records the intensity of the diffracted X-rays at various angles (2θ).
- Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline material. The peak positions are compared to standard patterns from crystallographic databases (e.g., JCPDS 23-0761 for α-AlH₃) to confirm the phase purity.[7][8]
- Structural Refinement: The precise lattice parameters and atomic positions (excluding hydrogen with high accuracy) are determined by refining the experimental diffraction data



using methods like Rietveld refinement. In-situ XRD, where diffraction patterns are collected while the sample is heated, can be used to observe phase transitions to α -AlH₃ from other polymorphs or its decomposition into aluminum.[9][10]

Neutron Diffraction

While XRD is excellent for determining the positions of heavy atoms like aluminum, it is insensitive to hydrogen. Neutron diffraction is the definitive technique for accurately locating the hydrogen atoms within the α -AlH₃ lattice.[11]

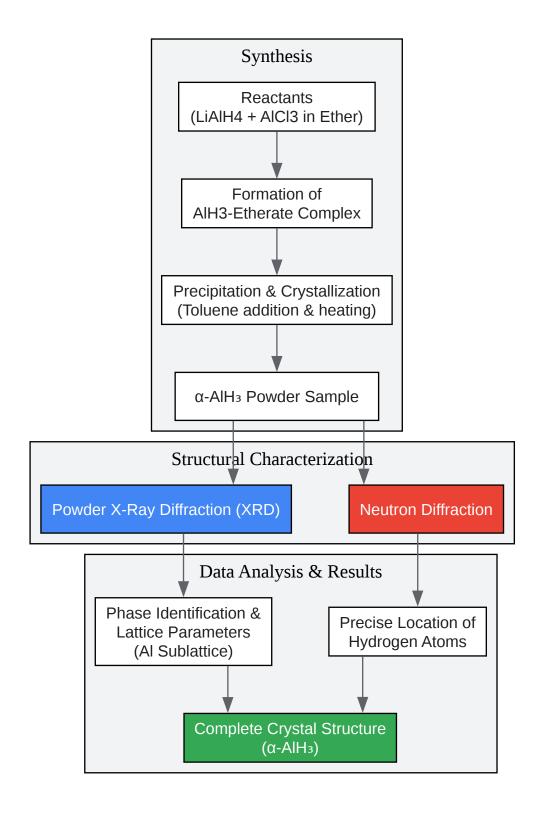
Detailed Methodology:

- Sample Preparation: A sample of α-AlH₃ (or its deuterated analogue, α-AlD₃, which reduces incoherent scattering) is loaded into a sample container suitable for neutron scattering experiments.[6]
- Data Collection: The sample is placed in a beam of thermal or cold neutrons.[11] Similar to XRD, a detector measures the intensity of the scattered neutrons as a function of the scattering angle.
- Structural Analysis: Because the neutron scattering cross-section of hydrogen (or deuterium) is large, the resulting diffraction pattern contains strong contributions from the H atoms.[11] Analysis of this pattern allows for the precise determination of Al-H bond lengths and the bridging geometry of the hydrogen atoms in the crystal lattice.[6] Inelastic neutron scattering can also be used to study the lattice dynamics (phonon spectra) of the material.[6][12]

Experimental Workflow Visualization

The logical flow from synthesis to the complete structural determination of α -AlH $_3$ is illustrated below.





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Caption: Experimental workflow for α-AlH₃ crystal structure determination.



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